molecular formula C9H9NO4S B2776630 Methyl 2-(2-nitrophenylthio)acetate CAS No. 50693-98-6

Methyl 2-(2-nitrophenylthio)acetate

Cat. No.: B2776630
CAS No.: 50693-98-6
M. Wt: 227.23
InChI Key: FGUFCSUJOOUIOE-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 2-(2-nitrophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c1-14-9(11)6-15-8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUFCSUJOOUIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879774
Record name 2-Nitrophenylthio-acetic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50693-98-6
Record name Methyl 2-(2-nitrophenylthio)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050693986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrophenylthio-acetic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Methyl 2-(2-nitrophenylthio)acetate typically involves the reaction of methyl bromoacetate with 2-nitrothiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Methyl 2-(2-nitrophenylthio)acetate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, bases, and nucleophiles. Major products formed from these reactions include amino derivatives, carboxylic acids, and substituted aromatic compounds.

Scientific Research Applications

Methyl 2-(2-nitrophenylthio)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur and nitro groups.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-nitrophenylthio)acetate is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as inhibition or activation. The pathways involved often include oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Methyl 2-(2-nitrophenylthio)acetate can be compared with other similar compounds, such as:

The presence of both the nitro and thio groups in this compound makes it unique and versatile for various chemical transformations and applications.

Biological Activity

Methyl 2-(2-nitrophenylthio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C9H9NO4S
  • Molecular Weight : 215.24 g/mol
  • CAS Number : 50693-98-6

This compound contains a nitrophenyl group and a thioether moiety, which are crucial for its biological interactions and activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, including those related to cancer cell proliferation and survival.
  • Oxidative Stress Modulation : It has been suggested that the compound can induce oxidative stress, leading to apoptosis in targeted cells.
  • Signal Transduction Pathways : this compound may affect signal transduction pathways that regulate cell growth and differentiation .

Anticancer Properties

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds similar to this acetate have been shown to inhibit the activity of thymidylate synthase (hTS), a key enzyme in DNA synthesis, thereby reducing cancer cell proliferation. A study demonstrated that certain derivatives could accelerate the degradation of hTS, leading to decreased levels of this enzyme in cancer cells .

CompoundIC50 (μM)Target EnzymeEffect
E7<10hTSInhibitory
E815hTSModerate inhibition

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that these compounds can inhibit the growth of various bacterial strains, indicating potential applications in treating infections .

Case Studies

  • Inhibition of Cancer Cell Growth : A study involving human pancreatic cancer cells treated with a derivative of this compound showed a significant reduction in cell viability compared to controls. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Antimicrobial Testing : In vitro tests conducted on several bacterial strains revealed that this compound exhibited varying degrees of antibacterial activity. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 μg/mL, depending on the bacterial species tested.

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